2-Chlorostyrene

Description

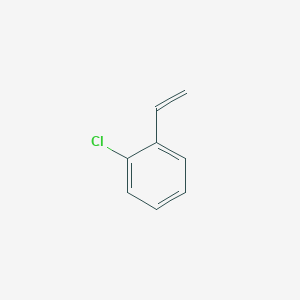

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRGONDNXBCDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl | |

| Record name | O-CHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Chlorostyrene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Chlorostyrene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26125-41-7 | |

| Record name | Poly(2-chlorostyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26125-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3024811 | |

| Record name | 2-Chlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-chlorostyrene is a clear yellow liquid. (NTP, 1992), Colorless liquid; [NIOSH], YELLOW LIQUID., Colorless liquid. | |

| Record name | O-CHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CHLOROSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROSTYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/305 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorostyrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0134.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

371.7 °F at 760 mmHg (NTP, 1992), 188.7 °C @ 760 mm Hg, 188.7 °C, 372 °F | |

| Record name | O-CHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-CHLOROSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROSTYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/305 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorostyrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0134.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

138 °F (NTP, 1992), 58 °C, 58 °C c.c., 138 °F | |

| Record name | O-CHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CHLOROSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROSTYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/305 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorostyrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0134.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALC, ETHER, ACETONE, ACETIC ACID, PETROLEUM ETHER, SOL IN CARBON TETRACHLORIDE, Solubility in water: very poor, Insoluble | |

| Record name | O-CHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-CHLOROSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Chlorostyrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0134.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 @ 20 °C, Relative density (water = 1): 1.1, 1.10 | |

| Record name | O-CHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-CHLOROSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROSTYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/305 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorostyrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0134.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.8 | |

| Record name | O-CHLOROSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.96 mmHg at 77 °F (NIOSH, 2023), 0.96 [mmHg], 9.6X10-1 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.13, 0.96 mmHg at 77 °F, (77 °F): 0.96 mmHg | |

| Record name | O-CHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-CHLOROSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROSTYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/305 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorostyrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0134.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless liquid. | |

CAS No. |

2039-87-4 | |

| Record name | O-CHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA43R4Q315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-CHLOROSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROSTYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/305 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene, o-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WL3F7A00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-81.7 °F (NTP, 1992), -63.1 °C, -63.2 °C, -81.7 °F, -82 °F | |

| Record name | O-CHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-CHLOROSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROSTYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/305 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorostyrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0134.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorostyrene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorostyrene, an organochlorine compound, is a substituted derivative of styrene. It serves as a valuable monomer in the production of specialty polymers and as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and safety considerations.

Chemical Structure and Properties

This compound is characterized by a vinyl group attached to a benzene ring, with a chlorine atom substituted at the ortho position. This substitution pattern influences its electronic properties and reactivity.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₇Cl | [1][2][3] |

| Molecular Weight | 138.59 g/mol | [1][2][3] |

| CAS Number | 2039-87-4 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | -63.1 °C | [2] |

| Boiling Point | 189 °C at 760 mmHg | [3] |

| Density | 1.088 g/cm³ | [3] |

| Solubility in Water | Insoluble | [3] |

| Vapor Pressure | 0.96 mmHg at 25°C | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.57 (d, J = 7.6 Hz, 1H), 7.36 (d, J = 7.7 Hz, 1H), 7.25 – 7.08 (m, 3H), 5.75 (d, J = 17.5 Hz, 1H), 5.39 (d, J = 12.3 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 135.79, 133.28, 133.19, 129.73, 128.91, 126.92, 126.65, 116.64 |

| Mass Spectrum (m/z) | 138 (M+), 103, 77 |

Synthesis of this compound

Several laboratory-scale methods can be employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol: Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For this compound, this involves the reaction of 2-chlorobenzaldehyde with a phosphorus ylide.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

2-Chlorobenzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with methyltriphenylphosphonium bromide in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

n-Butyllithium solution is added dropwise via the dropping funnel, resulting in the formation of a deep red or orange solution of the ylide.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

A solution of 2-chlorobenzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reactivity and Applications in Organic Synthesis

The vinyl group and the chlorinated aromatic ring of this compound provide two reactive sites for further functionalization, making it a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

The Heck reaction couples the vinyl group of this compound with an aryl or vinyl halide.

In a Suzuki coupling, the chloro-substituted carbon of the aromatic ring can be coupled with an organoboron compound, typically a boronic acid or ester.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorostyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-chlorostyrene, a valuable monomer in the synthesis of specialized polymers and an intermediate in various organic transformations. The document details several key methodologies, including industrial-scale processes and versatile laboratory-scale reactions. For each method, experimental protocols are provided where available, and quantitative data is summarized for comparative analysis.

Dehydrogenation of 2-Chloroethylbenzene (Industrial Method)

The commercial production of this compound is primarily achieved through the catalytic dehydrogenation of 2-chloroethylbenzene.[1] This process involves passing the vaporized starting material over a heated catalyst bed, which promotes the elimination of hydrogen to form the desired vinyl group.

Experimental Protocol

While specific industrial protocols are proprietary, the general procedure involves the following steps:

-

Catalyst Bed Preparation: A reactor is packed with a suitable dehydrogenation catalyst, typically based on iron(III) oxide promoted with other metal oxides such as potassium oxide and chromium oxide.

-

Vaporization: Liquid 2-chloroethylbenzene is vaporized, often diluted with superheated steam. The steam acts as a heat carrier and helps to shift the reaction equilibrium towards the products by reducing the partial pressure of the reactants. It also serves to remove carbon deposits from the catalyst surface, extending its lifetime.

-

Dehydrogenation Reaction: The vapor mixture is passed through the heated catalyst bed. The reaction is endothermic and is typically carried out at high temperatures, generally in the range of 600-650 °C.

-

Quenching and Separation: The product gas stream, containing this compound, unreacted 2-chloroethylbenzene, hydrogen, and other byproducts (e.g., toluene, benzene), is rapidly cooled (quenched) to prevent polymerization of the styrene monomer. The mixture is then separated through a series of condensation and fractional distillation steps to isolate the high-purity this compound.

Quantitative Data

| Parameter | Value | Reference |

| Feedstock | 2-Chloroethylbenzene | [1] |

| Catalyst | Iron Oxide-based | General Knowledge |

| Temperature | 600-650 °C | General Knowledge |

| Product | This compound | [1] |

Process Workflow

Caption: Workflow for the industrial synthesis of this compound.

Dehydration of 1-(2-Chlorophenyl)ethanol

A common and versatile laboratory-scale synthesis involves the dehydration of the corresponding secondary alcohol, 1-(2-chlorophenyl)ethanol. The alcohol precursor is readily synthesized via the Grignard reaction of 2-chlorobenzaldehyde with methylmagnesium bromide or iodide. The subsequent dehydration is typically acid-catalyzed.

Experimental Protocol

This protocol is adapted from the synthesis of m-chlorostyrene.[2]

Part A: Synthesis of 1-(2-Chlorophenyl)ethanol via Grignard Reaction

-

Apparatus Setup: All glassware must be rigorously dried to prevent quenching of the Grignard reagent. A three-necked flask is equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux.

-

Addition of Aldehyde: A solution of 2-chlorobenzaldehyde in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Work-up: After the addition is complete, the reaction is stirred at room temperature until completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

Part B: Dehydration to this compound

-

Apparatus Setup: A distillation apparatus is assembled, including a flask, a short fractionating column, a condenser, and a receiving flask.[2]

-

Reaction: The crude 1-(2-chlorophenyl)ethanol is placed in the distillation flask with a catalytic amount of a dehydrating agent, such as powdered fused potassium acid sulfate (KHSO₄), and a polymerization inhibitor (e.g., p-tert-butylcatechol).[2]

-

Distillation: The flask is heated in an oil bath (e.g., 220–230 °C for the meta-isomer) under reduced pressure. The this compound and water formed distill over and are collected in the receiving flask.[2]

-

Purification: The distillate is transferred to a separatory funnel, and the organic layer is separated, washed, and dried over anhydrous magnesium sulfate. The final product is obtained by fractional distillation under reduced pressure, after adding a fresh portion of polymerization inhibitor.[2]

Quantitative Data (Adapted from m-Chlorostyrene Synthesis)

| Parameter | Value | Reference |

| Starting Material | m-Chlorophenylmethylcarbinol | [2] |

| Dehydrating Agent | Powdered fused KHSO₄ | [2] |

| Polymerization Inhibitor | p-tert-butylcatechol | [2] |

| Reaction Temperature | 220–230 °C (Oil Bath) | [2] |

| Pressure | 125 mm | [2] |

| Yield | 80–82.5% | [2] |

Synthesis Pathway

Caption: Two-step synthesis of this compound from 2-chlorobenzaldehyde.

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. For the synthesis of this compound, 2-chlorobenzaldehyde is reacted with a phosphonium ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide is prepared in situ from the corresponding phosphonium salt.

Experimental Protocol

This protocol is based on a procedure for the synthesis of 4-chlorostyrene.[3]

-

Ylide Formation: In a round-bottom flask, methyltriphenylphosphonium bromide is suspended in a suitable solvent such as dichloromethane. A base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the suspension.[3] The mixture is heated to reflux for approximately 30 minutes to form the ylide.

-

Aldehyde Addition: A solution of 2-chlorobenzaldehyde in the same solvent is added to the ylide-containing reaction mixture.

-

Reaction: The mixture is heated to reflux for several hours (e.g., 5 hours) until the reaction is complete, as monitored by TLC or GC.

-

Work-up and Purification: After cooling, water is added to the reaction mixture for extraction. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.[3] The solvent is removed by rotary evaporation. The crude product, a mixture of this compound and triphenylphosphine oxide, is purified by silica gel column chromatography using a non-polar eluent like n-hexane to isolate the final product.[3]

Quantitative Data (for p-Chlorostyrene)

| Parameter | Value | Reference |

| Starting Aldehyde | p-Chlorobenzaldehyde | [3] |

| Phosphonium Salt | Methyltriphenylphosphonium bromide | [3] |

| Base | DBU | [3] |

| Solvent | Dichloromethane | [3] |

| Reaction Time | 5.5 hours (total) | [3] |

| Yield | 82% | [3] |

Reaction Pathway

Caption: Synthesis of this compound via the Wittig reaction.

Mizoroki-Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[4] To synthesize this compound, 2-chlorobenzene (or a related halide) can be coupled with ethylene gas. This method can produce a mixture of ortho- and para-isomers when starting from monochlorobenzene.

Experimental Protocol

This protocol is derived from a patent describing the synthesis of chlorostyrenes.[5]

-

Catalyst Preparation: A microbomb reactor is charged with monochlorobenzene, acetic acid, a palladium catalyst (e.g., palladium(II) acetate), and a co-catalyst/base (e.g., sodium acetate).[5]

-

Reactant Introduction: The sealed reactor is pressurized with ethylene gas and oxygen gas.[5]

-

Reaction: The reactor is placed in a shaking oil bath and heated to a specified temperature (e.g., 150 °C) for several hours (e.g., 5 hours).[5]

-

Analysis: After the reaction, the liquid is analyzed by gas chromatography to determine the yield of the o- and p-chlorostyrene isomers. The yields are often calculated based on the amount of the palladium catalyst used.[5]

Quantitative Data

| Parameter | Value | Reference |

| Starting Halide | Monochlorobenzene | [5] |

| Alkene | Ethylene | [5] |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [5] |

| Base | Sodium Acetate (NaOAc) | [5] |

| Solvent | Acetic Acid | [5] |

| Temperature | 150 °C | [5] |

| Reaction Time | 5 hours | [5] |

| Yield (o-isomer) | 85% (based on Palladium) | [5] |

| Yield (p-isomer) | 230% (based on Palladium) | [5] |

Catalytic Cycle

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Purification and Handling

This compound is prone to polymerization, especially when heated or exposed to light. Therefore, it is typically supplied and stored with a polymerization inhibitor, such as hydroquinone or p-tert-butylcatechol.[6] For applications requiring high purity, such as in controlled polymerization reactions, these inhibitors must be removed.

Purification Protocol:

-

Washing: The monomer can be washed with an aqueous alkali solution (e.g., 1M NaOH) to remove phenolic inhibitors. This is followed by washing with deionized water until the washings are neutral.

-

Drying: The washed monomer is dried over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.

-

Distillation: The dried monomer is distilled under reduced pressure to prevent polymerization at high temperatures. It is crucial to keep the distillation temperature as low as possible.[7]

-

Storage: The purified, inhibitor-free monomer should be stored at low temperatures (2-8 °C) and used promptly.[8]

Summary and Comparison

| Synthesis Method | Common Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Scale |

| Dehydrogenation | 2-Chloroethylbenzene | Iron Oxide Catalyst, Steam | Economical for large scale, continuous process | High energy input, complex equipment, byproduct formation | Industrial |

| Dehydration | 2-Chlorobenzaldehyde, Methyl Grignard | KHSO₄ or other acids | Good yields, readily available precursors | Two-step process, requires Grignard conditions | Laboratory |

| Wittig Reaction | 2-Chlorobenzaldehyde | Phosphonium Ylide, Base | High functional group tolerance, reliable | Stoichiometric amount of phosphine oxide byproduct | Laboratory |

| Heck Reaction | Monochlorobenzene, Ethylene | Palladium Catalyst, Base | Direct C-C bond formation | Use of expensive catalyst, may produce isomer mixtures | Laboratory / Industrial |

References

- 1. This compound | C8H7Cl | CID 14906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Chlorostyrene synthesis - chemicalbook [chemicalbook.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. US3767714A - Process for preparing chlorostyrenes - Google Patents [patents.google.com]

- 6. 2-氯苯乙烯 97%, contains 0.1% hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 7. EP0662465A1 - A purifying method of a styrene monomer - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

2-Chlorostyrene CAS number and safety data

An In-depth Technical Guide to 2-Chlorostyrene: CAS Number and Safety Data

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: o-Chlorostyrene, 1-Chloro-2-ethenylbenzene, 1-Chloro-2-vinylbenzene[][2][3][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl | [][3][5] |

| Molecular Weight | 138.60 g/mol | [][3] |

| Appearance | Clear to light yellow liquid | [][4][6] |

| Odor | Pungent | [4] |

| Melting Point | -63.1 °C / -81.6 °F | [4][6] |

| Boiling Point | 189 °C / 372.2 °F | [4] |

| 58-60 °C at 7 mmHg | [2] | |

| Flash Point | 58 °C / 136.4 °F (closed cup) | [][4] |

| Density | 1.08 g/mL at 25 °C | [2] |

| Vapor Pressure | 0.96 mmHg at 77 °F | [][7] |

| 3 mbar at 20 °C | [4] | |

| Vapor Density | 4.7 - 4.8 (Air = 1.0) | [4][7] |

| Solubility | Insoluble in water | [6] |

| Refractive Index | n20/D 1.565 | [][2] |

Safety and Hazard Information

This compound is a flammable liquid and is harmful if inhaled. It can cause skin and eye irritation.[][8]

Hazard Statements

| Code | Description |

| H226 | Flammable liquid and vapour.[] |

| H315 | Causes skin irritation.[] |

| H319 | Causes serious eye irritation.[] |

| H332 | Harmful if inhaled.[2] |

| H350 | May cause cancer.[2] |

| H412 | Harmful to aquatic life with long lasting effects.[2] |

Toxicity Data

| Test | Result | Species | Source |

| LD50 Oral | 3810 µL/kg | Rat | [4] |

| LD50 Dermal | 20 g/kg | Rabbit | [4] |

Experimental Protocols

Detailed experimental protocols for determining the safety data presented are maintained by the organizations that generate safety data sheets, such as those referenced in the source materials. These protocols typically adhere to internationally recognized standards, such as those set by the OECD (Organisation for Economic Co-operation and Development) for chemical safety testing. For specific experimental methodologies, it is recommended to consult the full safety data sheets from the suppliers.

Safety Handling and Emergency Procedures

The following diagram outlines the logical workflow for safely handling this compound and the appropriate emergency response procedures.

Caption: Safe handling and emergency procedures for this compound.

References

- 2. 2-氯苯乙烯 97%, contains 0.1% hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(2039-87-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | C8H7Cl | CID 14906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 1388 - O-CHLOROSTYRENE [inchem.org]

A Technical Guide to the Spectroscopic Data of 2-Chlorostyrene

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 2-chlorostyrene. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.60 - 7.55 | m | Aromatic CH | |

| 7.35 - 7.15 | m | Aromatic CH | |

| 7.05 | dd | 17.6, 11.0 | =CH- (vinyl) |

| 5.75 | d | 17.6 | =CH₂ (trans) (vinyl) |

| 5.40 | d | 11.0 | =CH₂ (cis) (vinyl) |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | C-Cl |

| 134.8 | =CH- (vinyl) |

| 129.8 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.9 | Aromatic CH |

| 126.5 | Quaternary C |

| 116.5 | =CH₂ (vinyl) |

Solvent: CDCl₃, Frequency: 101 MHz[1]

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3080 | C-H stretch (vinyl) |

| 3060 | C-H stretch (aromatic) |

| 1625 | C=C stretch (vinyl) |

| 1590, 1565, 1470 | C=C stretch (aromatic) |

| 1440 | CH₂ scissoring |

| 990, 910 | C-H bend (vinyl) |

| 750 | C-H bend (ortho-disubstituted) |

| 720 | C-Cl stretch |

Technique: Liquid Film or solution in CCl₄ and CS₂[2][3]

Table 4: UV-Vis Spectroscopic Data of this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 246.5 | 8318 (log ε = 3.92) | Chloroform |

[4]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1][2] The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. All chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum was recorded from a liquid film of the neat compound. Alternatively, spectra were obtained from a 10% solution in carbon tetrachloride (CCl₄) for the 3800-1330 cm⁻¹ region and a 10% solution in carbon disulfide (CS₂) for the 1330-460 cm⁻¹ region.[2][3] The spectra were collected using a Dow KBr foreprism-grating instrument.[3] Another reported method involves a capillary cell with the neat sample for FTIR analysis.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was measured using a solution of this compound in chloroform.[4] The spectrum was recorded to determine the wavelength of maximum absorption (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Reactivity of the vinyl group in 2-Chlorostyrene

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 2-Chlorostyrene

Introduction

This compound, with the chemical formula C₈H₇Cl, is an ortho-substituted derivative of styrene.[1][2] Its structure consists of a vinyl group (-CH=CH₂) attached to a benzene ring bearing a chlorine atom at the C2 position. This substitution pattern significantly influences the electronic properties and reactivity of the vinyl group, making it a versatile monomer and synthetic intermediate in polymer chemistry and drug development. The chlorine atom, being an electronegative element, exerts a -I (negative inductive) effect, withdrawing electron density from the aromatic ring and, to a lesser extent, from the vinyl group. Concurrently, it exhibits a +M (positive mesomeric or resonance) effect due to its lone pairs of electrons, which can donate electron density to the π-system. The interplay of these electronic effects, combined with the steric hindrance from the ortho-substituent, governs the vinyl group's participation in a wide array of chemical transformations. This guide provides a detailed exploration of the reactivity of the vinyl group in this compound, focusing on polymerization, addition, and cross-coupling reactions.

Polymerization Reactions

The vinyl group is the cornerstone of this compound's ability to form polymers. The method of polymerization dictates the structure, molecular weight, and properties of the resulting poly(this compound).

Cationic Polymerization

Cationic polymerization is initiated by electrophilic agents, such as Lewis acids (e.g., SnCl₄, AlCl₃, BF₃) in the presence of a co-initiator like water.[3][4] The process involves the formation of a carbocation at the β-carbon of the vinyl group, which is stabilized by the adjacent phenyl ring. This carbocation then propagates by adding to other monomer units. The ortho-chloro group can influence the stability of the propagating carbocation and the overall reaction rate. While specific studies on this compound are less common, the principles are similar to the cationic polymerization of styrene and its other halogenated derivatives like p-chlorostyrene.[3][5][6][7] The polymerization of styrene with SnCl₄/H₂O serves as a classic example of this mechanism.[3]

Logical Workflow for Cationic Polymerization

Caption: Generalized workflow for the cationic polymerization of this compound.

Anionic Polymerization

Anionic polymerization, often a "living" polymerization, is initiated by strong nucleophiles like organolithium compounds (e.g., sec-butyllithium).[8][9][10] This method allows for excellent control over molecular weight and the creation of polymers with narrow molecular weight distributions.[8][11] The reaction proceeds through a propagating carbanion. For halostyrenes, a significant challenge is the potential for side reactions involving the carbon-halogen bond.[10] However, studies on 4-halostyrenes have shown that living anionic polymerization can be achieved, particularly for 4-chlorostyrene, by using specific initiators and additives at low temperatures (-78 °C) to suppress these side reactions.[10] Similar principles would apply to this compound, although steric hindrance from the ortho-substituent might affect the polymerization kinetics.

Radical Polymerization

Radical polymerization is a widely used technique for vinyl monomers. It can be performed as a conventional free-radical polymerization or as a controlled/"living" radical polymerization.

-

Free-Radical Polymerization: This involves initiation by radical species generated from initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting radical adds across the vinyl double bond, creating a new radical that propagates the polymer chain. This method is robust but offers limited control over the polymer architecture.

-

Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful controlled radical polymerization technique that enables the synthesis of well-defined polymers.[12][13] It uses a transition metal complex (e.g., CuBr complexed with a bipyridine ligand) to reversibly activate and deactivate the growing polymer chains via an atom transfer process.[12][14] This reversible termination minimizes irreversible termination reactions, leading to polymers with low polydispersity (Mw/Mn ≤ 1.10) and predictable molecular weights. Initiators like α,α-dichlorotoluene have been successfully used for the ATRP of styrene, suggesting their applicability for this compound to create well-defined polymers.[13]

Coordination Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are used to produce stereoregular polymers from 1-alkenes.[15][16][17] While primarily used for simple olefins like ethylene and propylene, they can also polymerize styrene.[16][18] The application of Ziegler-Natta catalysts to this compound could potentially lead to the formation of isotactic or syndiotactic poly(this compound), which would have distinct physical properties compared to the atactic polymer produced by radical polymerization.

Addition Reactions to the Vinyl Group

The double bond of the vinyl group is susceptible to various electrophilic and radical addition reactions.

Epoxidation

Epoxidation of the vinyl group in this compound yields 2-(2-chlorophenyl)oxirane, a valuable synthetic intermediate. This reaction is typically carried out using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[19] Care must be taken to control the reaction conditions to minimize side reactions such as polymerization or overoxidation to 2-chlorobenzaldehyde.[20] The use of purified this compound and controlled temperatures is crucial for achieving high yields of the desired epoxide.[20]

Experimental Protocol: Epoxidation with m-CPBA [20]

-

Purification: Purify this compound by passing it through a short column of basic alumina to remove acidic stabilizers.

-

Reaction Setup: Dissolve the purified this compound in a suitable solvent (e.g., dichloromethane) in a flask protected from light (e.g., wrapped in aluminum foil). Cool the solution in an ice bath.

-

Reagent Addition: Add m-CPBA to the solution portion-wise while maintaining the low temperature. The stoichiometry should be carefully controlled, though a slight excess of m-CPBA may be used to ensure complete conversion.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the excess peroxyacid with a reducing agent (e.g., sodium sulfite solution). Wash the organic layer sequentially with a basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by brine.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2-(2-chlorophenyl)oxirane, which can be further purified by distillation or chromatography.

Table 1: Troubleshooting Epoxidation of this compound [20]

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Conversion | Insufficient m-CPBA; Low reaction temperature. | Use a slight excess of m-CPBA; Gradually increase temperature while monitoring. |

| Polymer Formation | High temperature; Light exposure; Acidic impurities. | Maintain low temperature; Protect from light; Purify starting material. |

| Byproduct Formation | Overoxidation; Use of a strong oxidizing agent. | Use stoichiometric amount of m-CPBA; Consider a milder epoxidizing agent. |

Catalytic Hydrogenation

The vinyl double bond can be selectively reduced to a single bond through catalytic hydrogenation, converting this compound to 2-chloroethylbenzene. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide, under a hydrogen atmosphere.[21][22] The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can be tuned to achieve high selectivity for the vinyl group reduction without affecting the aromatic ring or the carbon-chlorine bond.[21]

Reaction Pathway for Hydrogenation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H7Cl | CID 14906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pslc.ws [pslc.ws]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scholars.iwu.edu [scholars.iwu.edu]

- 20. benchchem.com [benchchem.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Electronic Effects of the Chlorine Substituent in 2-Chlorostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the chlorine substituent in the 2-chlorostyrene molecule. A thorough understanding of these effects is crucial for predicting the reactivity of the vinyl group and the aromatic ring, which is of significant interest in polymer chemistry, organic synthesis, and medicinal chemistry. This document outlines the inductive and resonance effects, presents quantitative electronic parameters, and details the spectroscopic characteristics of this compound. Furthermore, it provides detailed experimental protocols for its characterization and a theoretical framework for its computational analysis.

Introduction to Electronic Effects in this compound

The chlorine atom at the ortho position in this compound exerts a dual electronic influence on the molecule: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The high electronegativity of chlorine pulls electron density away from the aromatic ring through the sigma bond, resulting in the -I effect. Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring, leading to a +R effect.

In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect, which directs electron density to the ortho and para positions, still governs the regioselectivity of such reactions. The interplay of these electronic effects, coupled with the steric hindrance from the ortho substituent, dictates the chemical behavior of this compound.

Quantitative Analysis of Electronic Effects

The electronic influence of the chlorine substituent can be quantified using Hammett and Taft parameters. While Hammett constants are typically applied to meta and para substituents, Taft parameters are more suitable for ortho substituents as they separate polar (inductive) and steric effects.

Table 1: Hammett and Taft Parameters for the Chlorine Substituent

| Parameter | Symbol | Value | Description |

| Hammett Constant (meta) | σ_m_ | +0.37 | Quantifies the inductive effect from the meta position. |

| Hammett Constant (para) | σ_p_ | +0.23 | Quantifies the combined inductive and resonance effects from the para position. |

| Taft Polar Constant | σ* | +1.05 | Represents the polar (inductive) effect of the substituent. (Value for CH₂Cl as a proxy) |

| Taft Steric Constant | E_s_ | -0.24 | Quantifies the steric hindrance caused by the substituent. (Value for CH₂Cl as a proxy) |

Spectroscopic Characterization of this compound

Spectroscopic techniques provide valuable insights into the electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound reveal the influence of the chlorine atom on the chemical shifts of the vinyl and aromatic protons and carbons.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H_vinyl_ (α) | ~7.10 | dd | J_trans_ = 17.6, J_cis_ = 11.2 |

| H_vinyl_ (β, trans) | ~5.71 | d | J_trans_ = 17.6 |

| H_vinyl_ (β, cis) | ~5.35 | d | J_cis_ = 11.2 |

| Aromatic Protons | 7.15 - 7.54 | m | - |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-Cl | ~132.5 |

| C-vinyl | ~136.0 |

| CH_vinyl_ | ~134.5 |

| CH₂_vinyl_ | ~116.5 |

| Aromatic CH | ~127.0 - 129.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3080 - 3010 | C-H stretch (aromatic and vinyl) |

| ~1630 | C=C stretch (vinyl) |

| ~1590, 1470 | C=C stretch (aromatic) |

| ~990, 910 | C-H bend (out-of-plane, vinyl) |

| ~750 | C-H bend (out-of-plane, ortho-disubstituted aromatic) |

| ~780 | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in chloroform exhibits a maximum absorption wavelength (λ_max_) that is characteristic of the conjugated π-system.

Table 5: UV-Vis Spectroscopic Data for this compound

| Solvent | λ_max_ (nm) |

| Chloroform | 246.5[1] |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

Procedure:

-

Prepare a sample of approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Cap the NMR tube and invert it several times to ensure a homogeneous solution.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

-

Acquire the ¹³C NMR spectrum using proton decoupling (e.g., 45° pulse, 2-second relaxation delay, 1024 scans).

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of neat this compound.

Materials:

-

This compound

-